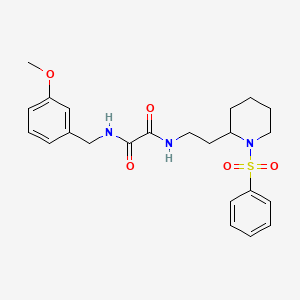

N1-(3-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5S/c1-31-20-10-7-8-18(16-20)17-25-23(28)22(27)24-14-13-19-9-5-6-15-26(19)32(29,30)21-11-3-2-4-12-21/h2-4,7-8,10-12,16,19H,5-6,9,13-15,17H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIANMPALSZPWSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through nucleophilic substitution reactions.

Formation of the Oxalamide Moiety: The final step involves the formation of the oxalamide linkage through condensation reactions between the amine and oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

1. Muscarinic Receptor Modulation

Recent studies have indicated that compounds similar to N1-(3-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide exhibit significant interactions with muscarinic receptors. These interactions can influence various physiological processes, making them potential candidates for treating disorders related to cholinergic signaling .

2. Anticancer Properties

Research has shown that derivatives of this compound may possess anticancer properties. For instance, studies on related oxalamides have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines. The mechanism often involves modulation of cell cycle regulators and apoptosis pathways .

Synthesis and Derivative Studies

The synthesis of this compound often involves multi-step organic reactions that allow for the introduction of various functional groups, enhancing its biological activity. A notable study utilized palladium-catalyzed reactions to create derivatives that showed improved efficacy against specific targets .

Case Studies

Case Study 1: Urease Inhibition

A series of oxalamide derivatives were synthesized and evaluated for urease inhibition. The results indicated that compounds structurally related to this compound exhibited moderate to strong urease inhibitory activity, suggesting potential applications in treating conditions like gastric ulcers where urease plays a role .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of oxalamide derivatives, including this compound. The findings showed promising activity against various bacterial strains, indicating potential applications in antibiotic development .

Mechanism of Action

The mechanism of action of N1-(3-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Modifications and Functional Implications

The compound’s structure shares a common oxalamide core with analogs but differs in substituent groups, which critically define its physicochemical and biological properties. Key comparisons include:

Key Observations :

- Piperidine vs. Pyridine : The phenylsulfonyl-piperidine group (target compound) could improve metabolic stability over pyridine-containing analogs (e.g., S336) due to reduced susceptibility to oxidative metabolism .

- Sulfonyl Group : The phenylsulfonyl moiety may confer stronger hydrogen-bonding interactions with biological targets compared to thiazole or chlorophenyl groups in antiviral analogs .

Biological Activity

N1-(3-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features, including a methoxybenzyl group and a piperidine ring, suggest diverse biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound's molecular formula is C22H28N4O3S, with a molecular weight of approximately 440.55 g/mol. The structural components include:

- Methoxybenzyl Group : Enhances lipophilicity and potential receptor interactions.

- Piperidine Ring : Known for its role in modulating receptor activity.

- Oxalamide Linkage : Contributes to the compound's overall stability and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes : The compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.

- Receptors : It potentially interacts with neurotransmitter receptors, influencing signaling pathways that affect physiological responses.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antineoplastic Effects : Some derivatives have shown promise in cancer treatment by inhibiting tumor cell proliferation.

- Antiviral Properties : Certain piperidine derivatives are explored for their ability to combat viral infections.

- Neurological Impacts : The compound may influence neurochemical pathways, potentially serving as a therapeutic agent for neurological disorders.

Comparison of Biological Activities

Case Studies

Several studies have investigated the pharmacological profiles of compounds related to this compound:

- In Vitro Studies :

-

Animal Models :

- Research involving animal models has demonstrated the potential efficacy of related compounds in reducing tumor growth and enhancing survival rates in cancer-bearing subjects.

- Clinical Implications :

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., DCC in anhydrous DCM, yielding 65–75%) or HATU activation (yielding 85–90% in DMF at RT). Key factors include solvent choice, temperature control, and anhydrous conditions to minimize hydrolysis byproducts like urea derivatives. Optimize stoichiometry of amine and carbonyl precursors to enhance efficiency .

Q. What analytical techniques are critical for confirming structural integrity?

- Methodological Answer : Use 1H/13C NMR to verify amide bond formation and aromatic substitution patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemistry of the piperidine and sulfonyl groups. FT-IR identifies characteristic peaks (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What initial biological screening assays are recommended for therapeutic potential evaluation?

- Methodological Answer : Conduct in vitro assays:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., RSK) or cyclooxygenase (COX) .

Q. How should the compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar). Avoid aqueous buffers (risk of amide hydrolysis) and monitor degradation via HPLC every 6 months. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Perform orthogonal assays (e.g., SPR and ITC for binding affinity validation) and control for batch-to-batch purity variations using LC-MS. Compare results with structural analogs (e.g., substitution of 3-methoxybenzyl with 4-chlorobenzyl) to isolate pharmacophore contributions .

Q. What strategies elucidate binding mechanisms with targets like RSK?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff).

- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with RSK’s ATP-binding pocket.

- Alanine Scanning Mutagenesis : Identify critical residues in the target protein .

Q. How can SAR studies improve therapeutic efficacy?

- Methodological Answer : Design analogs with systematic substitutions:

- Piperidine ring : Replace phenylsulfonyl with tosyl or acetyl.

- Oxalamide linker : Test ester or urea variants.

Evaluate changes via free-energy perturbation (FEP) simulations and validate with in vitro IC50 assays. Prioritize modifications that enhance logP (2–4) and reduce hERG liability .

Q. What computational methods predict reactivity and off-target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO gaps to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in lipid bilayers.

- Chemoproteomics : Use activity-based protein profiling (ABPP) to map off-target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.